molecular formula C8H5NO3 B12356294 4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde

4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B12356294
M. Wt: 163.13 g/mol
InChI Key: RHPYPJIMMXCXCC-UHFFFAOYSA-N
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Description

4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde can be achieved through a multi-step process involving the construction of the furan and pyridine rings followed by functional group modifications. One common method involves the use of rhodium-catalyzed tandem reactions to construct the furo[3,2-c]pyridine core . This process typically includes steps such as C-H activation, Lossen rearrangement, annulation, and lactonization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific fused ring system and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a photosensitizer for generating ROS sets it apart from other similar compounds.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5NO3/c10-4-5-3-6-7(12-5)1-2-9-8(6)11/h1-4,6H

InChI Key

RHPYPJIMMXCXCC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C=C(O2)C=O)C(=O)N=C1

Origin of Product

United States

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